Borreriagenin

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of Borreriagenin and related compounds like borrelidin involves intricate steps designed to construct its complex molecular framework. Key methodologies include catalytic enantioselective reductive aldol reactions, catalytic Negishi coupling, and directed hydrogenation for assembling the molecule's segments. For example, the total synthesis of borrelidin, a compound closely related to Borreriagenin, was achieved through such sophisticated synthetic routes, highlighting the advanced strategies employed in synthesizing complex natural products (Duffey, Letiran, & Morken, 2003).

Molecular Structure Analysis

The molecular structure of Borreriagenin and similar compounds is characterized by detailed X-ray crystallography and NMR studies. The structure of borrelidin, for instance, was confirmed through single-crystal X-ray analysis, revealing its intricate 18-membered macrolide framework. Such analyses provide deep insights into the stereochemistry and conformational preferences of these molecules, essential for understanding their reactivity and interactions (Hanessian, Yang, Giroux, Mascitti, Ma, & Raeppel, 2003).

Chemical Reactions and Properties

Borreriagenin undergoes various chemical reactions reflecting its rich functional group interplay. The synthesis of borrelidin illustrates the complexity of reactions involved, such as macrocyclization, regioselective methylation, and chelation-controlled allylation. These reactions underline the molecule's versatile chemical properties, enabling the formation of its complex macrocyclic structure (Nagamitsu, Takano, Marumoto, Fukuda, Furuya, Otoguro, Takeda*, Kuwajima, Harigaya, & Ōmura, 2007).

Physical Properties Analysis

The physical properties of Borreriagenin, such as solubility, melting point, and crystal structure, are crucial for its characterization. While specific studies on Borreriagenin's physical properties were not identified in the search, related compounds like borrelidin have been isolated as crystalline forms and analyzed to establish their physical characteristics. These analyses are essential for understanding the compound's stability, solubility, and formulation potential.

Chemical Properties Analysis

The chemical properties of Borreriagenin, including reactivity, stability under various conditions, and interactions with biological molecules, are fundamental to its study. Research into related compounds has provided insights into the enzymatic and non-enzymatic processes that underlie the biosynthesis and mechanism of action of these molecules. For example, the biosynthesis of borrelidin involves unique enzymatic steps that contribute to its nitrile moiety, a feature that may also be relevant to the study of Borreriagenin (Olano, Moss, Braña, Sheridan, Math, Weston, Méndez, Leadlay, Wilkinson, & Salas, 2004).

Applications De Recherche Scientifique

In a study on the chemical constituents of Eucommia ulmoides leaves, Borreriagenin was identified as one of the compounds isolated from this plant. This suggests potential applications in phytochemical or pharmacological research related to Eucommia ulmoides (Zuo, Cai, Zhang, Liu, & Chen, 2014).

Another study revised the structures of various iridoids from Morinda citrifolia L. and Morinda coreia Ham., including the revision of morindacin to borreriagenin. This highlights the importance of accurate structural identification in phytochemistry and pharmacognosy research (Schripsema, Caprini, & Dagnino, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Borreriagenin, a compound isolated from the herbs of Borreria verticillata , primarily targets COX-2 , GluN1a , and GluN2B . COX-2 is an enzyme involved in inflammation and pain, while GluN1a and GluN2B are subunits of the NMDA receptor, which plays a key role in controlling synaptic plasticity and memory function .

Mode of Action

Borreriagenin interacts with its targets by inhibiting their activation . Specifically, it exhibits highly frequent interactions with residues Arg120 and Glu524 in the COX-2 active site and NMDA, which might prevent COX-2 and NMDA receptor activation . This inhibition can lead to a reduction in inflammation and pain .

Biochemical Pathways

Given its targets, it likely impacts pathways related to inflammation and pain, as well as synaptic plasticity and memory function .

Result of Action

The primary result of Borreriagenin’s action is its antinociceptive (pain-relieving) effect . This is achieved through the inhibition of COX-2 and NMDA receptor activation, leading to a reduction in inflammation and pain .

Propriétés

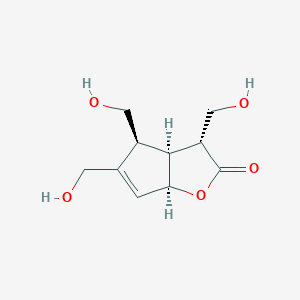

IUPAC Name |

(3R,3aS,4S,6aR)-3,4,5-tris(hydroxymethyl)-3,3a,4,6a-tetrahydrocyclopenta[b]furan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c11-2-5-1-8-9(6(5)3-12)7(4-13)10(14)15-8/h1,6-9,11-13H,2-4H2/t6-,7+,8+,9+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOUZVDVFZGJOOS-XGEHTFHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(C2C1OC(=O)C2CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C([C@H]([C@@H]2[C@H]1OC(=O)[C@H]2CO)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Borreriagenin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.